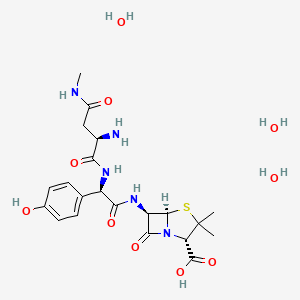

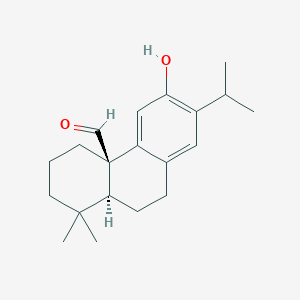

Ganoderic acid Me

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganodermic acid R is a triterpenoid.

Ganodermic acid R is a natural product found in Ganoderma lucidum with data available.

科学的研究の応用

Anti-Tumor and Immune System Enhancement

Ganoderic acid Me (GA-Me), a triterpenoid from Ganoderma lucidum, shows promising anti-tumor effects. In a study, GA-Me inhibited tumor growth and lung metastasis in mice. This effect is attributed to the enhancement of Natural Killer (NK) cells activity, and increased expression of Interleukin-2 (IL-2) and Interferon-gamma (IFN-gamma). These findings suggest GA-Me's potential in cancer therapy through immune system modulation (Wang et al., 2007).

Hepatoprotective Effects

Ganoderic acid-loaded solid lipid nanoparticles have been studied for their hepatoprotective and antioxidant activities. In a study involving male Wistar rats, these nanoparticles significantly restored serum hepatic markers and antioxidant enzymes compared to free ganoderic acid. This suggests that nano-formulation of ganoderic acid could be a potential hepatoprotective agent for liver injuries (Shafique et al., 2019).

Anti-Metastatic Properties

GA-Me also demonstrates anti-metastatic properties. It inhibits cell migration and tumor invasion, primarily by suppressing matrix metalloproteinases 2/9 gene expressions in carcinoma cells. This suggests GA-Me's potential as an inhibitor for cancer metastasis (Chen et al., 2008).

Biosynthesis and Regulation Studies

Several studies have focused on the biosynthesis and regulation of ganoderic acids in Ganoderma lucidum. Understanding these pathways is crucial for developing strategies to enhance GA production, which can aid in the medicinal use of G. lucidum extracts. These insights are fundamental in advancing the pharmacological application of ganoderic acids (Shi et al., 2010).

Enhancement of Ganoderic Acid Production

The use of methyl jasmonate has been explored to induce ganoderic acid biosynthesis in G. lucidum. This approach aims to enhance GA production, providing a potential method to increase the yield of these bioactive compounds for therapeutic applications (Ren et al., 2010).

Pharmacological Activities and Molecular Mechanisms

The molecular mechanisms of ganoderic acids, including GA-Me, have been reviewed to understand their pharmacological activities. This includes the analysis of ganoderic acids' effects on cellular pathways, providing insight into their potential as supplementary therapies for various diseases (Liang et al., 2019).

Extraction and Quantification Techniques

Research on the extraction and quantification of ganoderic acids like GA-Me is essential for quality control and standardization of G. lucidum products. Techniques like capillary zone electrophoresis have been developed for this purpose, ensuring accurate analysis of these compounds (Ding et al., 2010).

特性

CAS番号 |

108026-93-3 |

|---|---|

分子式 |

C34H50O6 |

分子量 |

554.8 g/mol |

IUPAC名 |

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27+,28-,29+,32-,33-,34-/m1/s1 |

InChIキー |

OTUZGGSAOMCYNC-AEGHVTTBSA-N |

異性体SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

正規SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

melting_point |

126-129°C |

物理的記述 |

Solid |

同義語 |

ganoderic acid Me |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)

![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)

![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)

![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1253788.png)

![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)

![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)